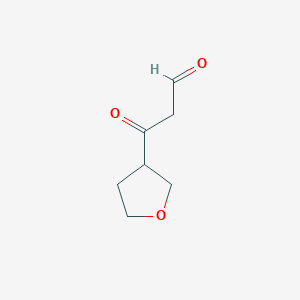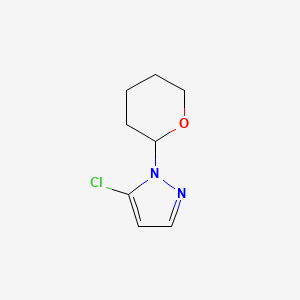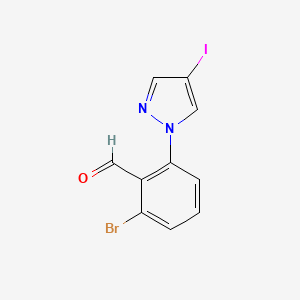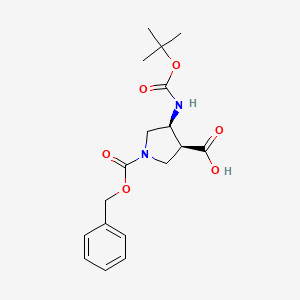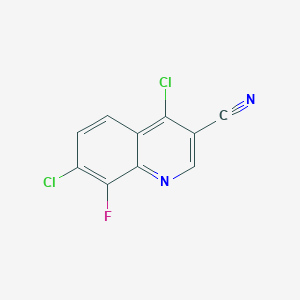![molecular formula C8H13N3O B13339990 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol is a chemical compound with the molecular formula C8H13N3O. It is a member of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a pyrimidine ring substituted with a methylamino group and a propanol side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol typically involves the reaction of 2-(methylamino)pyrimidine with propanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: 2-(methylamino)pyrimidine and propanal
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Purification: Crystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products
Oxidation: 3-[2-(Methylamino)pyrimidin-5-yl]propanal or 3-[2-(Methylamino)pyrimidin-5-yl]propanoic acid
Reduction: Dihydro-3-[2-(methylamino)pyrimidin-5-yl]propan-1-ol
Substitution: Various alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Wirkmechanismus
The mechanism of action of 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Modulation: Binding to receptors and altering signal transduction processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)pyrimidine: Lacks the propanol side chain, making it less versatile in certain applications
3-(Methylamino)pyridine: Similar structure but with a pyridine ring instead of pyrimidine, leading to different chemical properties
3-[2-(Dimethylamino)pyrimidin-5-yl]propan-1-ol: Contains an additional methyl group on the amino group, affecting its reactivity and biological activity
Uniqueness
3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a propanol side chain makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
3-[2-(methylamino)pyrimidin-5-yl]propan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-9-8-10-5-7(6-11-8)3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
IWYZYUHYTAVCDU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C=N1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13339909.png)
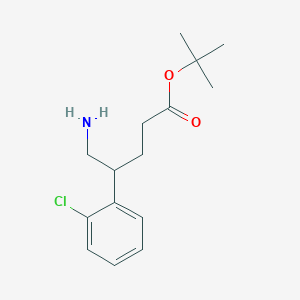
![5-[(2,3-Dihydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13339926.png)
![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
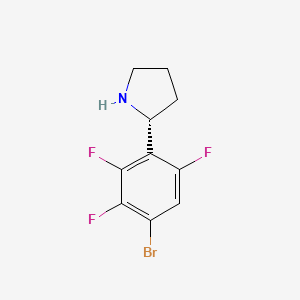
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
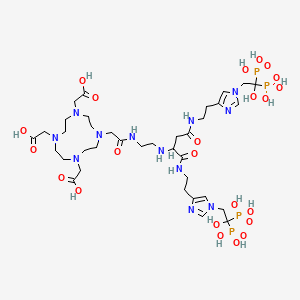
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine](/img/structure/B13339953.png)
